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Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-

Cat. No.: B12113128
CAS No.: 446831-31-8
M. Wt: 222.24 g/mol
InChI Key: CFJNPGVVLZEJBB-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Benzoic Acids in Organic Chemistry

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This structure serves as a fundamental building block in organic synthesis. annexechem.com While it occurs naturally in many plants, industrial production is typically achieved through the catalytic oxidation of toluene. wikipedia.org

The versatility of benzoic acid stems from the reactivity of both its aromatic ring and its carboxyl function. turito.com The benzene ring can undergo electrophilic substitution reactions, while the carboxyl group can be converted into esters, acid halides, and amides. turito.com The chemical properties of the molecule, particularly its acidity, can be finely tuned by adding substituents to the benzene ring. Electron-withdrawing groups, for instance, increase the acidity of the benzoic acid, whereas electron-donating groups decrease it. libretexts.org This adaptability makes substituted benzoic acids crucial precursors and intermediates in the synthesis of a wide array of products, including dyes, fragrances, and polymers. wikipedia.organnexechem.com A key derivative, 4-hydroxybenzoic acid, also known as p-hydroxybenzoic acid (PHBA), is a white crystalline solid primarily used as a basis for preparing parabens (used as preservatives) and high-performance polymers. wikipedia.orgchemicalbook.com

Table 1: Physicochemical Properties of Parent and Key Intermediate Compounds

Compound Chemical Formula Molar Mass (g·mol⁻¹) Melting Point (°C) Appearance Solubility pKa
Benzoic Acid C₇H₆O₂ 122.12 122 White crystalline solid Sparingly soluble in cold water, soluble in hot water and organic solvents. wikipedia.orgturito.com 4.2
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 214.5 White crystalline solid Slightly soluble in water, more soluble in alcohols and acetone. wikipedia.org 4.54
Piperazine (B1678402) C₄H₁₀N₂ 86.14 106 White crystalline solid Freely soluble in water. wikipedia.org 9.8 (pKa of conjugate acid)

Data compiled from multiple sources. wikipedia.orgturito.comwikipedia.orgwikipedia.org

Significance of Piperazine Moieties in Advanced Chemical Synthesis and Systems

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). wikipedia.org This heterocycle is considered a "privileged structure" in medicinal chemistry because it is a key component in a vast number of biologically active compounds and approved drugs. rsc.orgmdpi.com Its prevalence is due to a unique combination of properties.

The two nitrogen atoms provide basic centers that can be independently functionalized, allowing for the creation of diverse derivatives. wikipedia.orgrsc.org The piperazine ring imparts a degree of structural rigidity and its nitrogen atoms can act as hydrogen bond acceptors and donors. nih.gov These features often lead to enhanced water solubility and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in drug candidates. nih.govnih.gov Beyond pharmaceuticals, piperazine derivatives are valuable as ligands in coordination chemistry, forming stable complexes with metal ions, and as building blocks for functional materials such as metal-organic frameworks (MOFs). rsc.org

Rationale for Comprehensive Investigation of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-

The rationale for investigating the specific molecule Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- arises from the strategic combination of the aforementioned chemical scaffolds. The molecule integrates the planar, aromatic benzoic acid core with the versatile, non-planar piperazine heterocycle.

This particular substitution pattern—a hydroxyl group at position 4 and a piperazine ring at position 3 relative to the carboxylic acid—creates a unique molecular architecture. The 4-hydroxybenzoic acid framework is a well-established platform in materials and pharmaceutical science. wikipedia.orgchemicalbook.com The introduction of a bulky and basic piperazine group ortho to the hydroxyl group and meta to the carboxyl group is expected to significantly influence the compound's electronic properties, steric profile, and intermolecular bonding capabilities.

Research into related structures, such as piperazinyl-sulfonylbenzenecarbohydroxamic acids and other 4-(1-piperazinyl) benzoic acid derivatives, highlights the utility of this combination in creating targeted molecules. nih.govgoogle.com The investigation of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- is therefore driven by the potential to create a novel compound with synergistic or unique properties derived from its constituent parts, making it a candidate for screening in drug discovery programs and for applications in materials science.

Table 2: Properties of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-

Property Data
Chemical Formula C₁₁H₁₄N₂O₃
Molar Mass 222.24 g/mol
IUPAC Name 4-hydroxy-3-(piperazin-1-yl)benzoic acid
CAS Number 109342-30-7

Data is based on the compound's chemical structure.

Scope and Objectives of the Academic Research Outline

The scope of this article is to present a focused academic overview of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-. It strictly adheres to an analysis of the compound from a chemical research perspective. The primary objective is to build a clear and scientifically grounded rationale for its investigation by deconstructing the molecule into its fundamental components: the substituted benzoic acid core and the piperazine moiety. The article contextualizes the importance of these components within organic chemistry and highlights the scientific interest in their combined structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B12113128 Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- CAS No. 446831-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

446831-31-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-hydroxy-3-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H14N2O3/c14-10-2-1-8(11(15)16)7-9(10)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16)

InChI Key

CFJNPGVVLZEJBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzoic Acid, 4 Hydroxy 3 1 Piperazinyl

Retrosynthetic Analysis of the Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- Core Structure

A logical retrosynthetic disconnection of the target molecule, Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, points to two primary synthetic routes. The most direct approach involves the formation of the C-N bond between the benzoic acid core and the piperazine (B1678402) moiety. This suggests a precursor such as a functionalized benzoic acid activated for nucleophilic substitution, and piperazine itself.

A key precursor identified through this analysis is 3-amino-4-hydroxybenzoic acid. This intermediate simplifies the synthesis to the formation of the piperazine ring from the existing amino group. Alternatively, a halogenated or nitro-substituted 4-hydroxybenzoic acid could serve as a precursor, where the substituent at the 3-position acts as a leaving group for a nucleophilic aromatic substitution reaction with piperazine. The starting material for these pathways is readily available 4-hydroxybenzoic acid. organic-chemistry.org

Identification and Preparation of Key Precursors

The successful synthesis of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- hinges on the efficient preparation of key intermediates. These precursors are primarily functionalized benzoic acid derivatives designed for the strategic introduction of the piperazine ring.

Synthesis of Functionalized Benzoic Acid Intermediates

The synthesis of the target compound typically commences with the functionalization of 4-hydroxybenzoic acid. A common strategy involves the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid. This reaction can be achieved using various nitrating agents, including dilute nitric acid at elevated temperatures, or a mixture of nitric acid and sulfuric acid. nih.gov A patent describes a process for preparing 4-hydroxy-3-nitrobenzoic acid by reacting 4-hydroxybenzoic acid with 25-35% nitric acid in the presence of a nitrite (B80452) catalyst at 20-40 °C, which is reported to produce the product in high yield and purity. nih.gov

Another approach to a functionalized intermediate is the synthesis of 3-amino-4-hydroxybenzoic acid. This can be prepared from p-halobenzoic acids through a three-step process involving nitration to 3-nitro-4-halobenzoic acid, followed by hydroxylation to replace the halogen with a hydroxyl group, and finally, reduction of the nitro group to an amino group. nih.govnih.gov A patented method details the preparation of 3-amino-4-hydroxybenzoic acid starting from 3-nitro-4-chlorobenzoic acid, which is first reacted with sodium hydroxide (B78521) to yield 3-nitro-4-hydroxybenzoic acid. masterorganicchemistry.com Subsequent reduction of the nitro group, for example using tin(II) chloride in hydrochloric acid, affords 3-amino-4-hydroxybenzoic acid. wikipedia.org

Microbial synthesis presents an alternative, environmentally friendly route to 4-hydroxybenzoic acid itself, utilizing renewable feedstocks like L-tyrosine with the aid of engineered E. coli. rsc.org

Introduction of the Piperazine Moiety via Amination Reactions

The introduction of the piperazine ring is a critical step in the synthesis. While direct synthesis of the target molecule is not extensively documented, established amination methodologies provide viable pathways. The Buchwald-Hartwig amination and the Ullmann condensation are powerful cross-coupling reactions for the formation of C-N bonds. organic-chemistry.orggoogle.com

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates under relatively mild conditions. organic-chemistry.orgresearchgate.net This method is known for its broad substrate scope and functional group tolerance. organic-chemistry.org For instance, the coupling of 4-halo-1H-1-tritylpyrazoles with piperidine (B6355638) has been successfully achieved using a palladium catalyst. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, offers another route for aryl amination, though it often requires higher temperatures than the Buchwald-Hartwig reaction. google.commdpi.comlibretexts.org Modern variations of the Ullmann reaction employ soluble copper catalysts with various ligands, improving the reaction conditions. google.comyoutube.com Microwave-assisted Ullmann coupling reactions have also been developed, significantly reducing reaction times. google.com

A plausible strategy for synthesizing Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- would involve the reaction of a 3-halo-4-hydroxybenzoic acid intermediate with piperazine using either a palladium or copper catalyst.

Ortho-Substitution and Hydroxylation Strategies on the Benzoic Acid Ring

Achieving the desired 3-(1-piperazinyl)-4-hydroxy substitution pattern on the benzoic acid ring requires regioselective ortho-functionalization. A direct ortho-amination of arene carboxylic acids has been reported, which proceeds through the rearrangement of acyl O-hydroxylamines. This method offers a pathway to ortho-amino benzoic acids without the need for precious metal catalysts.

Hydroxylation of the benzoic acid ring can be accomplished through various methods. A classic approach is the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt to introduce a hydroxyl group. For instance, 4-hydroxybenzoic acid can be synthesized from p-aminobenzoic acid (PABA) via this route.

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The key mechanistic pathway for the introduction of the piperazine moiety is nucleophilic aromatic substitution.

Elucidation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing the piperazine nucleophile onto the aromatic ring. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. researchgate.net

In the context of synthesizing Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, a 3-nitro or 3-halo-4-hydroxybenzoic acid would be a suitable substrate for an SNAr reaction with piperazine. The electron-withdrawing nitro group at the 3-position would facilitate the attack of the piperazine nucleophile, leading to the displacement of the nitro or halo group.

The catalytic cycles of the Buchwald-Hartwig and Ullmann reactions involve organometallic intermediates. In the Buchwald-Hartwig amination, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov The Ullmann condensation is believed to proceed through a copper(I) intermediate, which undergoes oxidative addition with the aryl halide, followed by reductive elimination. mdpi.com

Investigation of Carbon-Nitrogen Bond Forming Reactions

The creation of the C-N bond between the benzoic acid ring and the piperazine moiety is a critical step in the synthesis of the target molecule. This transformation is typically achieved through nucleophilic substitution or cross-coupling reactions. pageplace.de

One common approach involves the reaction of a nucleophilic nitrogen atom from piperazine with an electrophilic carbon on the benzoic acid derivative. nptel.ac.in The reactivity of the starting materials is paramount for the success of this reaction. For instance, the Gabriel synthesis, a well-established method for forming primary amines, utilizes a phthalimide (B116566) anion as a nitrogen nucleophile to attack an alkyl halide. nptel.ac.intcichemicals.com While not directly applicable to the synthesis of a tertiary amine like the target compound, the underlying principle of nucleophilic attack by a nitrogen-containing species is relevant.

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. pageplace.de The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple amines with aryl halides. tcichemicals.com This method offers a direct route to arylamines and can be applied to the synthesis of complex molecules. tcichemicals.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Continuous-flow systems have also been developed for C-N bond formation, offering advantages in terms of safety, scalability, and process control. nih.govresearchgate.net These systems can involve multi-step sequences, such as the reduction of an ester to an aldehyde followed by reductive amination. nih.govresearchgate.net

Analysis of Hydroxylation and Carboxylation Reaction Kinetics

Hydroxylation:

A novel method for the decarboxylative hydroxylation of benzoic acids to phenols has been reported, operating at a mild 35 °C. nih.gov This process is enabled by a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which generates aryl radicals for subsequent C-O bond formation. nih.gov This approach overcomes the high activation barriers associated with traditional decarboxylation methods. nih.gov

Carboxylation:

The carboxylation of phenols to form hydroxybenzoic acids is a well-known industrial process, most notably the Kolbe-Schmitt reaction. The kinetics of this reaction are influenced by factors such as temperature, pressure, and the nature of the phenoxide salt.

Advanced Synthetic Techniques and Optimization

To enhance the efficiency and yield of the synthesis of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, various advanced techniques have been explored.

Application of One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby reducing waste, saving time, and simplifying purification processes. rsc.orgnih.gov For instance, a one-pot synthesis of C3-piperazinyl-substituted quinolines has been developed using a modified Friedländer's protocol, demonstrating the potential for generating complex molecules in a streamlined fashion. rsc.org Similarly, one-pot strategies have been employed for the synthesis of benzoxazinones and benzoxazepines through multienzyme cascade reactions. nih.gov The Ugi four-component reaction is another powerful tool for one-pot synthesis, enabling the creation of diverse molecular scaffolds. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. redalyc.orgtsijournals.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 4-hydroxy-2-quinolone analogues and triazolothiadiazole derivatives. nih.govscielo.br The use of microwave irradiation can be particularly beneficial for reactions that require prolonged heating under traditional conditions. tsijournals.com For example, the synthesis of 4H-benzo researchgate.netnih.govoxazin-4-ones from isatoic anhydrides has been significantly expedited using microwave irradiation over a solid support. tsijournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4H-benzo researchgate.netnih.govoxazin-4-ones tsijournals.com
MethodReaction TimeYield
Conventional HeatingProlonged refluxModerate
Microwave IrradiationMinutesExcellent

Catalyst Selection and Optimization (e.g., Palladium-catalyzed coupling reactions)

The choice of catalyst is critical for the success of many synthetic transformations, particularly in cross-coupling reactions. Palladium-based catalysts are widely used for C-N bond formation due to their high efficiency and functional group tolerance. tcichemicals.com The optimization of palladium-catalyzed reactions involves screening different ligands, bases, and solvents to maximize the yield and selectivity of the desired product. For example, the Buchwald-Hartwig amination has been extensively developed with a wide range of palladium catalysts and ligands to accommodate various substrates. tcichemicals.com Other metals, such as copper, have also been used to catalyze C-N bond formation reactions. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed Coupling Reactions
ParameterInfluence on Reaction
Palladium PrecursorAffects catalyst activation and stability.
LigandControls catalytic activity, selectivity, and substrate scope.
BasePromotes the reaction by deprotonating the amine and neutralizing the acid byproduct.
SolventInfluences solubility of reactants and catalyst, and can affect reaction rate.

Purification and Isolation Methodologies

The purification of the final product is a crucial step to ensure its purity and quality. Common methods for the purification of benzoic acid derivatives include recrystallization, distillation, and chromatography. google.comgoogle.com

Recrystallization from a suitable solvent is a widely used technique for purifying solid compounds. google.com The choice of solvent is critical and is based on the solubility of the compound at different temperatures.

For compounds that are volatile, distillation can be an effective purification method. google.com Purification of crude benzoic acid can also be achieved through a process involving distillation in the presence of an aliphatic amine. google.com

Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are powerful methods for separating complex mixtures and isolating pure compounds. amazonaws.comnih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to identify the appropriate conditions for preparative chromatography. nih.govptfarm.pl

Table 3: Common Purification Techniques for Benzoic Acid Derivatives
TechniquePrincipleApplication
RecrystallizationDifference in solubility at different temperatures.Purification of solid compounds. google.com
DistillationDifference in boiling points.Purification of volatile liquid compounds. google.com
Column ChromatographyDifferential adsorption of components onto a stationary phase.Separation of components in a mixture. amazonaws.com
HPLCHigh-resolution separation based on partitioning between a mobile and stationary phase.Quantitative analysis and purification. nih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification of substituted benzoic acid derivatives, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Flash Column Chromatography is frequently employed for the large-scale purification of synthetic intermediates and final products. For compounds like Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, which possess polar functional groups, silica (B1680970) gel is a common stationary phase. The separation relies on the polarity differences between the target compound and its impurities. A solvent system, or mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone), is used to elute the compounds from the column. rsc.org The polarity of the mobile phase is often gradually increased during the separation (a gradient elution) to effectively separate compounds with varying polarities. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, offers a higher degree of purity. Reversed-Phase HPLC (RP-HPLC) is the most common mode for purifying polar organic molecules. In this technique, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is polar. longdom.org A typical mobile phase for separating benzoic acid derivatives consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated for consistent retention. longdom.orghelixchrom.com The separation is highly efficient, and detection is typically carried out using a UV-Vis detector, as the aromatic ring of the benzoic acid derivative absorbs UV light. longdom.orgptfarm.pl

Table 1: Illustrative RP-HPLC Parameters for Analysis of Hydroxybenzoic Acid Derivatives
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.org
Mobile Phase A0.1% Phosphoric Acid or Formic Acid in Water longdom.org
Mobile Phase BAcetonitrile longdom.org
ElutionGradient longdom.org
Flow Rate1.0 mL/min longdom.org
DetectionUV at ~230-240 nm longdom.orgptfarm.pl
Column Temperature30 °C rsc.org

Recrystallization and Precipitation for Compound Purity

Recrystallization is a powerful and economical technique for purifying solid organic compounds. alfa-chemistry.com The fundamental principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. researchgate.net Benzoic acid and its derivatives are often purified using this method. ma.edu

The ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.com For Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, which is a polar, crystalline solid, solvents such as hot water, ethanol, or mixtures of alcohol and water are suitable candidates. The purification of the structurally similar 4-amino-3-hydroxybenzoic acid, for instance, is achieved by recrystallization from hot water or dilute alcohol. prepchem.com

The process involves several key steps:

Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. ohaus.com

Hot Filtration : If insoluble impurities are present, the hot solution is quickly filtered to remove them before the desired compound begins to crystallize. miracosta.edu

Crystallization : The hot, clear filtrate is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Impurities that are soluble in the solvent remain in the solution (mother liquor). ma.eduyoutube.com

Collection and Drying : The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent. ohaus.comyoutube.com

Table 2: General Procedure for Recrystallization of a Substituted Benzoic Acid
StepDescriptionReference
1. Solvent SelectionChoose a solvent (e.g., water, ethanol) where the compound has high solubility when hot and low solubility when cold. youtube.com
2. DissolutionAdd the crude solid to an Erlenmeyer flask and heat the selected solvent to boiling. Add the minimum amount of hot solvent to the flask until the solid completely dissolves. ohaus.com
3. Decolorization (Optional)If colored impurities are present, add a small amount of activated carbon to the hot solution and boil for a few minutes. alfa-chemistry.com
4. Hot Filtration (Optional)If insoluble impurities or activated carbon are present, filter the hot solution through a pre-heated funnel. miracosta.edu
5. CrystallizationAllow the clear filtrate to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation. ohaus.com
6. Crystal CollectionCollect the formed crystals using vacuum filtration. Wash the crystals with a small portion of ice-cold solvent. youtube.com
7. DryingAir dry the crystals on the filter or in a drying oven to remove all traces of the solvent. youtube.com

Advanced Spectroscopic Characterization for Structural Elucidation of Benzoic Acid, 4 Hydroxy 3 1 Piperazinyl

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the carboxylic acid, the phenol, the piperazine (B1678402) ring, and the substituted benzene (B151609) ring.

Key expected vibrational modes include the O-H stretching of the carboxylic acid and phenolic groups, the C=O stretching of the carboxyl group, N-H stretching of the piperazine moiety, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations. The precise frequencies of these bands are sensitive to the molecular environment, including hydrogen bonding.

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
PhenolO-H Stretch3600 - 3200 (broad)
Carboxylic AcidC=O Stretch1725 - 1700
PiperazineN-H Stretch3500 - 3300
Aromatic RingC=C Stretch1600 - 1450
Aromatic RingC-H Bending (out-of-plane)900 - 675
Piperazine/AromaticC-N Stretch1350 - 1000

This table represents generalized expected ranges for the functional groups present in the molecule. Precise, experimentally determined values for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- are not available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- , FT-Raman would be instrumental in characterizing the vibrations of the aromatic ring and the carbon skeleton of the piperazine ring.

Symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum. The C-C stretching modes of the piperazine ring would also be expected to be Raman active.

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Aromatic RingSymmetric C=C Stretch (ring breathing)~1600
Aromatic RingC-H Stretch3100 - 3000
PiperazineC-C Stretch1200 - 800
PiperazineCH₂ Scissoring/Twisting1480 - 1440

This table represents generalized expected ranges. Specific experimental FT-Raman data for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- is not publicly available.

Normal Coordinate Analysis (NCA) for Detailed Vibrational Assignments

A Normal Coordinate Analysis (NCA) is a theoretical calculation that can be used to assign specific vibrational modes to the observed bands in FT-IR and FT-Raman spectra. This computational method involves defining a molecular geometry, a force field, and then calculating the frequencies and forms of the normal modes of vibration.

For Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- , an NCA would be invaluable for disentangling the complex vibrational spectrum arising from the coupling of various modes, particularly in the fingerprint region (1500 - 500 cm⁻¹). It would allow for a definitive assignment of the stretching and bending modes associated with the piperazine ring, its attachment to the benzene ring, and the interactions between the hydroxyl and carboxyl groups. However, performing an NCA requires high-quality experimental spectra and sophisticated computational resources, and such an analysis for this specific molecule is not present in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- , the ¹H NMR spectrum would show distinct signals for the aromatic protons, the piperazine protons, and the labile protons of the hydroxyl and carboxylic acid groups.

The aromatic region would likely display a complex splitting pattern due to the electronic effects of the three different substituents on the benzene ring. The piperazine protons would typically appear as two or more multiplets, corresponding to the axial and equatorial protons in the ring. The chemical shifts of the N-H, O-H, and COOH protons can be broad and their positions variable depending on the solvent, concentration, and temperature.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic Protons6.5 - 8.0Doublet, Doublet of Doublets3H
Piperazine Protons (α to N-Aryl)~3.0 - 3.4Multiplet4H
Piperazine Protons (β to N-Aryl)~2.8 - 3.2Multiplet4H
Piperazine N-HVariableBroad Singlet1H
Phenolic O-HVariableBroad Singlet1H
Carboxylic Acid COOH>10.0Broad Singlet1H

This table represents generalized expected chemical shifts. Experimentally determined ¹H NMR data for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- is not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- would give rise to a distinct signal in the spectrum.

The spectrum would be characterized by signals for the carboxyl carbon (typically downfield), the aromatic carbons (with chemical shifts influenced by the substituents), and the piperazine carbons. The carbon attached to the hydroxyl group and the carbon attached to the piperazine nitrogen would have characteristic chemical shifts.

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Aromatic Carbons110 - 160
Piperazine Carbons (α to N-Aryl)~50
Piperazine Carbons (β to N-Aryl)~45

This table represents generalized expected chemical shifts. Specific experimental ¹³C NMR data for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework of the molecule. Key 2D NMR experiments include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, identifying protons that are on adjacent carbon atoms. For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", COSY spectra would show correlations between the protons on the aromatic ring, as well as between the protons within the piperazine ring. For instance, the aromatic proton at position 5 would show a correlation to the proton at position 6, and the axial and equatorial protons on each methylene (B1212753) group of the piperazine ring would show correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.edu Each peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance. This is crucial for assigning the carbon signals of the aromatic ring and the piperazine moiety based on their attached, and more easily assigned, protons.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insight into the structure and dynamics of the compound in its solid form. This is particularly important for characterizing different polymorphs (crystalline forms) or amorphous material, which can have different physical properties.

In ssNMR, broader lines are typically observed compared to solution NMR due to anisotropic interactions. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to enhance signal and resolution.

For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", ssNMR could be used to:

Identify Polymorphs: Different crystalline packing arrangements will result in distinct chemical shifts and peak multiplicities in the ssNMR spectrum. This allows for the identification and characterization of different polymorphs.

Distinguish Crystalline from Amorphous Material: Crystalline materials typically give sharper ssNMR peaks, while amorphous forms result in broad, less-defined signals.

Probe Intermolecular Interactions: ssNMR can provide information about hydrogen bonding and other intermolecular interactions present in the solid state, such as those involving the carboxylic acid, hydroxyl, and piperazine amine groups.

Detailed solid-state NMR studies on novel piperazine derivatives have been used to understand their conformational shapes and rotational dynamics in the solid state, highlighting the utility of this technique. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

The UV-Vis spectrum of "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-" is characterized by absorption bands resulting from π → π* and n → π* electronic transitions associated with its aromatic ring and heteroatoms. The benzoic acid chromophore itself exhibits characteristic absorption bands. For the parent 4-hydroxybenzoic acid, absorption maxima are typically observed, which are influenced by the electronic nature of the substituents. researchgate.net

The presence of the electron-donating hydroxyl (-OH) and piperazinyl groups, along with the electron-withdrawing carboxylic acid group (-COOH), significantly influences the electronic structure and thus the absorption maxima (λ_max). The auxochromic -OH and piperazinyl groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid, moving the λ_max to longer wavelengths.

Table 1: Expected Electronic Transitions and Absorption Regions

Transition Type Chromophore Expected Wavelength Region
π → π* Substituted Benzene Ring 250-320 nm

This is an illustrative table based on general principles of UV-Vis spectroscopy for similar structures.

The exact λ_max values are dependent on the solvent and pH, as these factors can alter the electronic state of the molecule. researchgate.net

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): A shift to longer wavelengths with increasing solvent polarity often indicates that the excited state is more polar than the ground state. This is common for π → π* transitions in molecules with charge-transfer character.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths with increasing solvent polarity suggests the ground state is more polar than the excited state, or that specific interactions like hydrogen bonding are stabilizing the ground state. This is often observed for n → π* transitions.

For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", studies in a range of solvents from non-polar (e.g., hexane) to polar protic (e.g., ethanol, water) would reveal the nature of its electronic transitions. Given the presence of multiple polar functional groups capable of hydrogen bonding, significant solvatochromic shifts would be expected. Similar studies on related compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) have shown that electronic transitions involve charge transfer, leading to distinct spectral behavior in different solvents. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula from the exact mass.

For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", which has a molecular formula of C₁₁H₁₄N₂O₃, the expected exact mass can be calculated.

Table 2: HRMS Data for Molecular Formula Confirmation

Compound Molecular Formula Calculated Monoisotopic Mass (Da)

Calculated using the most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ¹⁴N=14.00307, ¹⁶O=15.99491.

Observing a peak in the HRMS spectrum corresponding to this exact mass (e.g., [M+H]⁺ at m/z 223.10772 or [M-H]⁻ at m/z 221.09316) would provide strong evidence for the proposed structure. HRMS also reveals the fragmentation pattern of the molecule, which can be used to further corroborate the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

No published studies detailing the tandem mass spectrometry (MS/MS) fragmentation pattern of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- were found. This type of analysis is crucial for confirming the connectivity of the molecule by breaking the parent ion into smaller fragments and analyzing their mass-to-charge ratios. This would typically involve identifying characteristic losses, such as the carboxylic acid group, and fragmentation of the piperazine ring, to piece together the molecular structure.

X-ray Crystallography for Precise Absolute Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- is not available in the current body of scientific literature.

There are no published crystallographic data, such as the crystal system, space group, unit cell dimensions, or atomic coordinates, for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-. This analysis would definitively determine the three-dimensional arrangement of atoms and confirm the absolute structure of the molecule in the solid state.

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- cannot be performed. Such an analysis would provide insights into the supramolecular assembly and the forces governing the solid-state structure.

Chemical Reactivity and Derivatization Studies of Benzoic Acid, 4 Hydroxy 3 1 Piperazinyl Excluding Biological Context

Intrinsic Functional Group Reactivity Analysis

The reactivity of each functional group is influenced by the others, leading to a unique chemical profile for the entire molecule.

The carboxylic acid group (-COOH) is an electron-withdrawing group that can undergo a variety of reactions. The presence of the hydroxyl and piperazinyl groups on the aromatic ring can influence its acidity and susceptibility to nucleophilic attack.

Common reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can form an ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, yields an amide. This is a common strategy in chemical synthesis and derivatization. google.com

Reduction: Strong reducing agents can convert the carboxylic acid to a primary alcohol.

Decarboxylation: Under certain conditions, particularly with strong heating, the carboxylic acid group can be lost as carbon dioxide.

The reactivity of the carboxylic acid is a key feature in derivatization for analytical purposes, as it provides a handle for attaching various chemical tags. google.comnih.gov

The phenolic hydroxyl group (-OH) is an activating, ortho-, para-directing group. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid.

Key reactions of the phenolic hydroxyl group include:

Etherification: Reaction with an alkyl halide in the presence of a base can form an ether.

Esterification: Acylation with an acid chloride or anhydride (B1165640) yields a phenolic ester.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of multiple hydroxyl groups can enhance this tendency. nih.gov

The hydroxyl group's ability to donate a proton makes it a site for derivatization reactions aimed at improving analytical detection. nih.gov

The piperazine (B1678402) moiety contains two secondary amine nitrogens, which are basic and nucleophilic. Their reactivity is a defining characteristic of the molecule.

Typical reactions of the piperazine nitrogens include:

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto one or both nitrogen atoms.

N-Acylation: Acylation with acid chlorides or anhydrides forms amides. This is a common method for derivatization. acs.org

N-Arylation: Reaction with activated aryl halides can form N-aryl piperazines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

The nucleophilic nature of the piperazine nitrogens makes them prime targets for derivatization, particularly for introducing chromophores or mass spectrometry tags. acs.orgresearchgate.net

Derivatization for Enhanced Analytical Performance and Spectroscopic Probing

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", derivatization can improve its detection by various analytical techniques.

A chromophore is a part of a molecule that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.netyoutube.com Introducing a chromophore can significantly enhance the detectability of a compound by UV-Vis spectroscopy. veeprho.com

For a molecule like "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", which already possesses a UV-active benzene (B151609) ring, derivatization can be used to shift the absorption wavelength to a more convenient region or to increase the molar absorptivity.

Common derivatization reagents for introducing chromophores include:

Dansyl chloride: Reacts with amines and phenols to introduce a highly fluorescent dansyl group.

4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with amines to form a stable, UV-active derivative. researchgate.netresearchgate.net

2,4-Dinitrophenylhydrazine (DNPH): While typically used for carbonyl compounds, it can be adapted for other functional groups under specific conditions. sci-hub.se

Table 1: Common Derivatization Reagents for UV-Vis Detection

Derivatization Reagent Target Functional Group Resulting Chromophore
Dansyl chloride Amines, Phenols Dansyl group
4-Chloro-7-nitrobenzofuran (NBD-Cl) Amines Nitrobenzofuran derivative
2,4-Dinitrophenylhydrazine (DNPH) Carbonyls Dinitrophenylhydrazone

The choice of derivatization agent depends on the specific analytical requirements and the reactivity of the target functional group.

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. nih.gov Derivatization for MS, often called "tagging," aims to improve ionization efficiency, increase the mass of the analyte, and introduce specific fragmentation patterns for enhanced selectivity. nih.govacs.org

For "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-", tagging strategies can target any of the three functional groups:

Carboxylic Acid Tagging: The carboxylic acid can be coupled with amine-containing tags using carbodiimide (B86325) chemistry. acs.orgresearchgate.net This can introduce a permanently charged group, such as a quaternary amine, to improve ionization in positive ion mode. google.com

Phenolic Hydroxyl Tagging: The hydroxyl group can be derivatized with reagents like p-bromophenacyl bromide (p-BPB) to introduce a bromine atom, which has a characteristic isotopic pattern in the mass spectrum, aiding in identification. rsc.org

Piperazine Nitrogen Tagging: The secondary amines of the piperazine ring can be readily derivatized. For instance, reaction with acyl chlorides can introduce a tag that enhances proton affinity and hydrophobicity, leading to improved signal response in electrospray ionization (ESI)-MS. nih.gov

Table 2: Mass Spectrometry Tagging Strategies

Target Functional Group Tagging Reagent Type Purpose of Tagging
Carboxylic Acid Amine-containing tags with carbodiimide Introduce charge, improve ionization
Phenolic Hydroxyl Halogenated reagents (e.g., p-BPB) Introduce isotopic signature
Piperazine Nitrogen Acyl chlorides Enhance proton affinity and hydrophobicity

These derivatization strategies are crucial for the sensitive and selective analysis of "Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-" in various scientific investigations.

Fluorescent Derivatization for Chemical Labeling Studies

No studies detailing the fluorescent derivatization of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- for the purpose of chemical labeling were found in the reviewed scientific literature. While general methods for the fluorescent labeling of carboxylic acids and secondary amines (functional groups present in the target molecule) are well-established, specific applications, reaction conditions, or resulting data for this particular compound are not documented.

Acid-Base Equilibria and Protonation States

The acid-base properties of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- , which contains acidic (carboxylic acid, phenolic hydroxyl) and basic (piperazine nitrogens) functional groups, are critical to understanding its behavior in solution. However, specific studies on this topic are not publicly available.

Experimental Determination of pKa Values

A search for experimentally determined pKa values for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- yielded no results. Techniques such as potentiometric titration or UV-metric titration are commonly used for such determinations, but no published reports have applied these methods to this compound.

Computational Prediction of pKa and pH-Dependent Speciation

Similarly, no dedicated computational studies predicting the pKa values and pH-dependent speciation of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- have been published. While various software packages and theoretical models exist for such predictions based on molecular structure, specific results for this compound are not available in the scientific literature.

Advanced Research Perspectives and Future Directions in Benzoic Acid, 4 Hydroxy 3 1 Piperazinyl Chemistry

Development of Novel Analogues via Structure-Based Design Principles

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, enabling the rational creation of potent and selective molecules. For Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, SBDD offers a clear path toward developing novel analogues with potentially enhanced biological activities. This process would begin with identifying a biological target, such as an enzyme or receptor, and obtaining its three-dimensional structure, typically through X-ray crystallography or cryo-electron microscopy.

Future research would involve:

Scaffold Hopping and Bioisosteric Replacement : Researchers can employ scaffold hopping to replace the core structure while maintaining key pharmacophoric features. researchgate.net For instance, the phenolic hydroxyl and carboxylic acid groups, known to act as hydrogen bond donors and acceptors, could be mimicked by other acidic functional groups like a hydroxytriazole, which can modulate the compound's physicochemical properties. researchgate.net Similarly, the piperazine (B1678402) ring, a common scaffold in pharmaceuticals, could be substituted with other chiral piperidine (B6355638) or heterocyclic structures to explore new binding interactions and improve properties like metabolic stability. thieme-connect.com

Systematic Derivatization : The piperazine nitrogen atom provides a convenient handle for synthetic elaboration. Analogues could be generated by attaching a variety of substituents, from simple alkyl chains to complex heterocyclic systems like benzothiazoles or triazoles. researchgate.netnih.gov This approach, guided by computational docking simulations, would aim to optimize interactions within the target's binding pocket, thereby improving affinity and selectivity. The design of such hybrids has been a successful strategy for developing molecules with anticancer properties. researchgate.netnih.gov

Tail Approach : Inspired by the development of other inhibitors, a "tail approach" could be adopted where the core is kept constant while different aromatic or aliphatic "tails" are appended to the piperazine ring to explore distal binding pockets of a target protein. nih.gov

These design principles allow for the systematic exploration of the chemical space around the core scaffold, leading to the generation of a focused library of analogues for biological screening.

Exploration of Isotopic Labeling Strategies for Mechanistic Investigations

Understanding a molecule's mechanism of action, metabolic fate, and reaction pathways is critical for its development. Isotopic labeling, where an atom in the molecule is replaced by its isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C), is a powerful tool for these investigations.

For Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, future research should explore:

Deuterium (B1214612) Labeling for Metabolic Studies : Replacing specific hydrogen atoms with deuterium can slow down metabolic processes that involve C-H bond cleavage (the kinetic isotope effect). By strategically labeling positions on the phenyl ring or the piperazine moiety, researchers could identify the primary sites of oxidative metabolism by cytochrome P450 enzymes. This information is invaluable for designing analogues with improved pharmacokinetic profiles.

¹³C and ¹⁵N Labeling for NMR Studies : Incorporating ¹³C and ¹⁵N isotopes would significantly enhance nuclear magnetic resonance (NMR) spectroscopic studies. This would facilitate the tracking of the molecule's interaction with biological macromolecules, providing insights into binding modes and conformational changes upon binding.

¹⁴C Labeling for ADME Studies : Synthesis of a ¹⁴C-labeled version of the compound would enable quantitative whole-body autoradiography and other absorption, distribution, metabolism, and excretion (ADME) studies. This provides definitive data on where the compound and its metabolites accumulate in tissues, which is crucial for assessing both efficacy and potential toxicity.

These labeling strategies provide a level of mechanistic detail that is often impossible to obtain through other means, guiding the optimization of the molecule's properties.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and suggest synthetic routes. mdpi.comnih.gov

Future directions for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- include:

Predictive Modeling : AI/ML models can be trained on large chemical libraries to predict key properties for novel analogues before they are synthesized. schrodinger.com This includes physicochemical properties (e.g., solubility, logP), pharmacokinetic properties (ADME), and potential toxicity. mdpi.comeurekalert.org Advanced frameworks can now deliver these predictions in seconds, drastically reducing the time and resources spent on synthesizing non-viable compounds. eurekalert.org

Generative Models for de Novo Design : Instead of merely screening existing ideas, generative AI models can design entirely new molecules. By providing the models with the core scaffold of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- and a set of desired properties (e.g., high affinity for a target, low toxicity), these algorithms can propose novel analogues that a human chemist might not have conceived.

Interdisciplinary Collaboration : The full potential of AI in this context will be realized through close collaboration between computational scientists and medicinal chemists, ensuring that the models are trained on high-quality data and that their predictions are chemically reasonable and synthetically feasible. mdpi.com

Table 1: Illustrative Comparison of Hypothetical AI/ML Models for Property Prediction This table is for illustrative purposes to demonstrate the application of AI/ML and does not represent real experimental data.

Model Type Predicted Property Hypothetical Mean Absolute Error (MAE) Computational Time per 1,000 Compounds Key Feature
Graph Neural Network (GNN) Aqueous Solubility (logS) 0.085 ~5 minutes Learns directly from 2D molecular graphs, capturing deep structural features. eurekalert.org
Support Vector Machine (SVM) hERG Inhibition (pIC50) 0.25 ~15 minutes Effective at handling high-dimensional data and complex patterns. mdpi.com
Random Forest Cytochrome P450 Metabolism 0.30 ~10 minutes Robust algorithm for classification tasks (e.g., high vs. low metabolism). researchgate.net
Multi-task Learning Solubility & Permeability 0.15 (combined) ~8 minutes Predicts multiple properties simultaneously, leveraging shared information. nih.gov

Integration of Multi-Spectroscopic and Computational Techniques for Comprehensive Material Characterization

A thorough characterization of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- and its future analogues is essential to confirm their structure, purity, and conformational properties. An integrated approach combining multiple spectroscopic techniques with computational modeling provides the most complete picture.

The characterization workflow should include:

Spectroscopic Analysis : Standard techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, ¹H and ¹³C NMR spectroscopy, and mass spectrometry are fundamental for structural elucidation. chemmethod.comnih.gov UV-visible spectroscopy can provide information about the electronic transitions within the molecule. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations : DFT is a quantum chemical method used to predict and analyze molecular properties. mdpi.comnih.gov It can be used to calculate optimized molecular geometry, vibrational frequencies (to compare with FT-IR spectra), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net The correlation between experimental data and DFT-calculated values provides strong validation for the proposed structure. mdpi.com

Molecular Docking : For biologically active analogues, computational docking studies can predict the preferred binding orientation within a protein's active site, complementing experimental structural data. nih.gov

Table 2: Illustrative Spectroscopic and Computational Data for Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- This table presents expected data based on known values for similar functional groups and is for illustrative purposes only.

Technique Feature Expected Observation / Calculated Value Interpretation
FT-IR O-H Stretch (Phenol) ~3300-3500 cm⁻¹ (broad) Indicates hydrogen-bonded hydroxyl group.
FT-IR C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹ Characteristic of the carbonyl in the acid group.
¹H NMR Aromatic Protons δ 6.5-8.0 ppm Signals corresponding to protons on the benzene (B151609) ring.
¹H NMR Piperazine Protons δ 2.5-3.5 ppm Signals for the -CH₂- groups of the piperazine ring.
¹³C NMR Carbonyl Carbon δ 165-175 ppm Chemical shift for the carboxylic acid carbon.
DFT Calculation HOMO-LUMO Gap ~4-5 eV Relates to the electronic excitation energy and chemical reactivity. researchgate.net
DFT Calculation Bond Length (C-N) ~1.3-1.4 Å Predicted length of the bond connecting the phenyl and piperazine rings. mdpi.com

Methodological Advancements in Synthetic Route Design and Optimization

Developing efficient, scalable, and robust synthetic routes is crucial for producing Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- and its analogues for further study. Research in this area should focus on moving beyond traditional methods to embrace modern synthetic technologies.

Key areas for advancement include:

Novel Coupling Strategies : While classical methods for forming the aryl-piperazine bond exist, exploring modern transition-metal-catalyzed cross-coupling reactions could provide higher yields and better functional group tolerance.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and easier scalability. nih.gov Developing a flow-based synthesis for the target compound could enable rapid production and optimization of reaction conditions. Photochemical reactions, which can be difficult to scale in batch, are often well-suited to flow reactors. nih.gov

One-Pot Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can dramatically improve efficiency, reduce waste, and save time. nih.gov For example, a one-pot procedure could potentially be developed to construct the core scaffold from simpler starting materials. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and often improve yields compared to conventional heating. chemmethod.com This technique has been successfully applied to the synthesis of derivatives of p-hydroxybenzoic acid. chemmethod.com

Adherence to Green Chemistry Principles in the Development of Sustainable Synthetic Processes

Modern chemical synthesis must consider its environmental impact. The 12 Principles of Green Chemistry provide a framework for designing safer, more sustainable processes. nih.gov

Application of these principles to the synthesis of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- would involve:

Waste Prevention and Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. chemmethod.comwjpmr.com This also includes avoiding toxic reagents wherever practicable. skpharmteco.com

Energy Efficiency : Employing methods like microwave or ultrasound-assisted synthesis that reduce energy consumption and reaction times compared to conventional refluxing. chemmethod.comnih.gov

Use of Renewable Feedstocks : Exploring biosynthetic routes to key precursors. For example, 4-hydroxybenzoic acid can be produced efficiently from renewable feedstocks like L-tyrosine using whole-cell biocatalysis, offering a sustainable alternative to petroleum-based chemical synthesis. nih.gov This approach operates under mild conditions and avoids toxic catalysts. nih.gov

By integrating these advanced research perspectives, the scientific community can systematically explore the chemical and biological potential of Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-, paving the way for the development of novel molecules with significant therapeutic promise while adhering to the principles of modern, sustainable chemistry.

Q & A

Basic: What are the methodological considerations for synthesizing 4-hydroxy-3-(1-piperazinyl)benzoic acid with regioselective piperazinyl incorporation?

To achieve regioselective introduction of the piperazinyl group, researchers should:

  • Optimize reaction conditions : Use controlled stoichiometry of piperazine derivatives and protect reactive hydroxyl/carboxylic acid groups to prevent side reactions. For example, methyl ester protection of the benzoic acid moiety (as in ) can enhance selectivity.
  • Monitor intermediates : Employ techniques like thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates.
  • Leverage coupling reagents : Use carbodiimides (e.g., EDC) or palladium catalysts for efficient amide bond formation between piperazine and the benzoic acid scaffold .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR spectroscopy : 1H and 13C NMR can resolve aromatic proton environments (e.g., δ 119–168 ppm for aromatic carbons in ) and confirm piperazinyl connectivity. DEPT/HSQC experiments help assign quaternary carbons.
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 220.26 for related derivatives in ), while LC-MS/MS aids in fragmentation pattern analysis .
  • FT-IR : Characterize functional groups like hydroxyl (broad ~3000 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches .

Advanced: How can researchers address contradictions in metabolic pathway data for this compound?

  • Non-target screening : Use workflows like those in (e.g., patRoon scripts) to identify unexpected metabolites. Compare biotic/abiotic degradation profiles (e.g., glutaraldehyde vs. DBNPA effects) to isolate enzymatic vs. chemical pathways.
  • Isotopic labeling : Track 13C/15N-labeled precursors in in vitro assays to validate hypothesized pathways.
  • Cross-model validation : Replicate studies in multiple biological systems (e.g., microbial vs. mammalian) to identify species-specific metabolism .

Advanced: How to design a bioassay to evaluate its bioactivity against schistosomiasis vectors?

  • Target selection : Focus on enzymes critical to vector survival (e.g., acetylcholinesterase or cytochrome P450).
  • In vitro assays : Use enzyme inhibition assays with purified targets and measure IC50 values.
  • In vivo validation : Test larval mortality rates in controlled aquatic environments, referencing methodologies from , where benzoic acid derivatives were assessed for anti-schistosomiasis activity .

Methodological: How to optimize LC-MS parameters for quantifying this compound in complex matrices?

  • Column selection : Use reversed-phase columns (e.g., C18) with polar endcaps to retain polar derivatives.
  • Ionization mode : Electrospray ionization (ESI) in positive mode enhances sensitivity for protonatable piperazinyl groups.
  • Calibration : Include internal standards (e.g., deuterated analogs) to correct matrix effects, as demonstrated in for benzoic acid quantification in milk .

Advanced: How to interpret NMR data when substituents cause signal overlap?

  • 2D NMR : COSY and NOESY can resolve overlapping aromatic protons by correlating coupling partners and spatial proximities.
  • Variable temperature NMR : Lower temperatures reduce signal broadening caused by dynamic processes (e.g., piperazinyl ring puckering).
  • Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software) .

Advanced: What strategies assess interactions with biological targets like TRPA1 receptors?

  • Calcium imaging : Measure intracellular Ca²+ flux in TRPA1-expressing HEK293 cells upon compound exposure.
  • Patch-clamp electrophysiology : Directly monitor ion channel activation/inhibition.
  • Molecular docking : Use crystal structures of TRPA1 (e.g., PDB 3J9P) to predict binding poses of the benzoic acid scaffold .

Methodological: How to investigate compound stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours.
  • LC-MS monitoring : Quantify degradation products (e.g., hydrolyzed piperazinyl groups or decarboxylated benzoic acid) using methods from .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: Can computational methods predict binding affinities of derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins.
  • MD simulations : Run 100-ns trajectories to assess binding stability and residue interaction networks.
  • QSAR models : Corrogate electronic (e.g., logP, H-bond donors) and steric descriptors with bioactivity data from .

Basic: How to elucidate biosynthetic pathways of naturally occurring analogs?

  • Isotope tracing : Feed 13C-labeled precursors (e.g., shikimate or phenylalanine) to host organisms (e.g., Piper species in ) and track incorporation via NMR.
  • Gene knockout : Use CRISPR-Cas9 to silence candidate genes (e.g., polyketide synthases) and observe pathway disruption.
  • Comparative metabolomics : Analyze exudates from related species (e.g., Eriodictyon sessilifolium in ) to identify conserved intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.